OBP-801, also known as YM753, is a novel histone deacetylase inhibitor developed by Oncolys BioPharma. It is classified as a cyclic depsipeptide and has shown potential in cancer therapy due to its ability to modulate gene expression and inhibit tumor growth. The compound has been investigated for its effects on various cancers, including triple-negative breast cancer and rhabdoid tumors, demonstrating significant anti-tumor activity in preclinical studies and early-phase clinical trials.
OBP-801 originates from the field of epigenetic regulation, specifically targeting histone deacetylases, which play a critical role in the regulation of gene expression. It belongs to the class of low-molecular-weight compounds with potential applications in oncology. The compound is recognized for its pluripotent properties, impacting multiple pathways involved in inflammation and wound healing, making it relevant not only in cancer treatment but also in surgical recovery contexts.
The synthesis of OBP-801 involves the creation of a cyclic depsipeptide structure. Although specific synthetic pathways are not extensively detailed in the available literature, it is noted that OBP-801 can be synthesized through standard peptide coupling methods typically used for cyclic peptides. The compound's synthesis requires careful control of conditions to ensure the proper folding and cyclization necessary for its biological activity.
The molecular structure of OBP-801 consists of a cyclic arrangement that contributes to its stability and bioactivity. The compound's structure allows it to effectively interact with histone deacetylases, leading to alterations in gene expression patterns.
OBP-801 primarily functions through inhibition of histone deacetylases, leading to an accumulation of acetylated histones and subsequent activation of tumor suppressor genes. This mechanism disrupts normal cell cycle progression and promotes apoptosis in cancer cells.
The mechanism by which OBP-801 exerts its effects involves several key processes:
Studies have shown that OBP-801 can significantly inhibit cell proliferation and induce apoptosis across various cancer cell lines, including those resistant to conventional therapies .
OBP-801 exhibits distinct physical and chemical properties that contribute to its functionality:
OBP-801 has several promising applications:
OBP-801 (YM-753, Spiruchostatin A) is a naturally occurring cyclic depsipeptide initially isolated from Pseudomonas bacteria. Its discovery stemmed from a targeted screen for p21^Waf1/Cip1^ gene inducers, a key tumor suppressor and cell cycle regulator. Early research identified its potent ability to activate the p21 promoter, exceeding the activity of established histone deacetylase (HDAC) inhibitors like vorinostat (SAHA) by approximately 50-fold [1] [5] [8]. This marked OBP-801 as a novel and highly potent HDAC inhibitor. Preclinical studies rapidly demonstrated its superior HDAC inhibitory activity compared to FDA-approved agents Zolinza® (vorinostat) and Istodax® (romidepsin) [1]. Its development trajectory has focused on leveraging its epigenetic modulatory capabilities for oncology applications, with significant exploration in solid tumors (lung, kidney, lymphoma) and, more recently, in ophthalmic conditions like glaucoma through collaborative research [1].
OBP-801 belongs to the structural class of cyclic depsipeptides, characterized by alternating ester (depsi) and amide bonds forming a macrocyclic ring system. Its specific chemical formula is C₂₀H₃₁N₃O₆S₂, with a molecular weight of 473.60 g/mol [6] [8]. A defining structural feature is the presence of a disulfide bond (-S-S-) within the macrocycle. This bond is critical for its mechanism of action; intracellular reduction of the disulfide bond converts OBP-801 to its active "open" form, exposing a free sulfhydryl group (-SH) [4] [6]. This thiol moiety acts as a zinc-binding group (ZBG), enabling high-affinity chelation of the Zn²⁺ ion located within the catalytic pocket of Class I HDAC enzymes, particularly HDAC1 [6] [8].
Table 1: Key Structural and Biochemical Properties of OBP-801
Property | Value/Description | Significance |
---|---|---|
Chemical Class | Cyclic Depsipeptide | Defines core scaffold and stability profile. |
Molecular Formula | C₂₀H₃₁N₃O₆S₂ | Fundamental chemical composition. |
Molecular Weight | 473.60 g/mol | |
Key Functional Group | Internal Disulfide Bond | Prodrug feature; reduced intracellularly to active form with free thiol (ZBG). |
Primary Target | Class I HDACs (esp. HDAC1) | Mechanism of epigenetic modulation. |
IC₅₀ (HDAC Inhibition) | ~2 nM (cell-free systems) [8] | Demonstrates exceptional potency compared to other HDACi (e.g., SAHA IC₅₀ ~100 nM). |
Solubility | Soluble in DMSO (10 mM stock typical) [8] | Relevant for in vitro and experimental use. |
Biochemically, OBP-801 exhibits remarkable potency, with reported IC₅₀ values for HDAC inhibition around 2 nM in cell-free enzymatic assays, significantly lower than many other HDAC inhibitors [8]. Its structure bears close resemblance to romidepsin (FK228), another potent cyclic depsipeptide HDAC inhibitor, but specific modifications contribute to its distinct pharmacological profile [4].
OBP-801 exerts its primary anticancer effects through potent and selective inhibition of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. These enzymes catalyze the removal of acetyl groups (-COCH₃) from the ε-amino group of lysine residues on histone proteins (primarily H3 and H4) and numerous non-histone proteins [5] [6] [10].
Epigenetic Impact: Inhibition of HDACs by OBP-801 leads to a global increase in histone acetylation. Acetylation neutralizes the positive charge on histones, reducing their affinity for negatively charged DNA. This results in a more relaxed, open chromatin structure (euchromatin) that facilitates transcription factor binding and gene expression. Consequently, OBP-801 reactivates the expression of silenced tumor suppressor genes (e.g., CDKN1A encoding p21) and genes critical for differentiation and apoptosis [1] [5] [10]. Western blot analyses consistently show dose-dependent hyperacetylation of histone H3 and H4 in treated cancer cells [5] [10].
Non-Epigenetic Impact: Beyond histones, OBP-801 also modulates the acetylation status and activity of key transcription factors and signaling proteins. A critical downstream effect is the robust induction of p21^Waf1/Cip1^, a cyclin-dependent kinase inhibitor (CDKI). p21 induction plays a central role in OBP-801's ability to arrest cells in the G₂/M phase of the cell cycle, disrupting mitosis and potentially leading to mitotic catastrophe characterized by chromosome misalignment and aberrant spindle formation [5] [10]. Furthermore, HDAC inhibition affects the stability, localization, and function of proteins involved in DNA repair, stress response, and apoptosis (e.g., downregulation of survivin, upregulation of pro-apoptotic Bim) [5] [7] [10].
Immunomodulatory Role: A significant pharmacological effect relevant to cancer therapy is OBP-801's ability to enhance tumor immunogenicity. It upregulates the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2/PSMB9) in tumor cells. This enhances the processing and presentation of tumor antigens via Major Histocompatibility Complex Class I (MHC-I) molecules on the cell surface. Improved MHC-I presentation facilitates recognition and targeting by cytotoxic CD8⁺ T lymphocytes, overcoming a key mechanism of tumor immune evasion. This effect underpins the observed synergy between OBP-801 and immune checkpoint inhibitors like anti-PD-1 antibodies [2] [3] [9].
Table 2: Core Pharmacological Effects of OBP-801 Mediated by HDAC Inhibition
Effect Category | Key Molecular/Cellular Consequences | Functional Outcome in Cancer Cells |
---|---|---|
Histone Hyperacetylation | ↑ Ac-H3, ↑ Ac-H4; Chromatin relaxation | Reactivation of silenced tumor suppressor genes (e.g., CDKN1A/p21) |
Cell Cycle Arrest | Robust p21 induction → Inhibition of Cyclin/CDK complexes | G₂/M phase arrest; Mitotic catastrophe (chromosome misalignment, spindle defects) |
Apoptosis Induction | ↓ Survivin, ↑ Bim, Cleavage of Caspase-3, ↑ DR5 expression | Activation of intrinsic and extrinsic apoptotic pathways |
Immunoproteasome Upregulation | ↑ LMP2 (PSMB9) expression | Enhanced tumor antigen processing and MHC Class I presentation |
Enhanced Immune Recognition | ↑ MHC Class I surface expression | Increased tumor cell visibility to CD8⁺ T cells; Synergy with anti-PD-1 therapy |
Oncoprotein Modulation | Altered acetylation & activity of transcription factors (e.g., STAT3) | Disruption of pro-survival signaling networks |
Table 3: Compound Names for OBP-801
Primary Designation | Alternative Names/Synonyms | Source/Context |
---|---|---|
OBP-801 | YM-753 | Development code (Oncolys BioPharma) |
Spiruchostatin A | Natural product origin | |
FK228 analog | Structural similarity to Romidepsin (FK228) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: